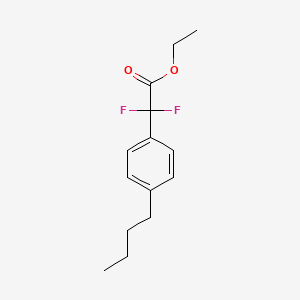

Ethyl (4-Butylphenyl)difluoroacetate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-(4-butylphenyl)-2,2-difluoroacetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18F2O2/c1-3-5-6-11-7-9-12(10-8-11)14(15,16)13(17)18-4-2/h7-10H,3-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEEVNRHGNOPKOM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)C(C(=O)OCC)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18F2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90653443 | |

| Record name | Ethyl (4-butylphenyl)(difluoro)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90653443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1027514-11-9 | |

| Record name | Ethyl (4-butylphenyl)(difluoro)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90653443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical and Physical Properties of Ethyl 4 Butylphenyl Difluoroacetate

Specific experimental data for Ethyl (4-Butylphenyl)difluoroacetate is not widely available in peer-reviewed literature, which is common for novel research chemicals. However, its fundamental properties can be identified from chemical databases and supplier information.

Interactive Data Table: Properties of Ethyl (4-Butylphenyl)difluoroacetate

| Property | Value | Source |

|---|---|---|

| CAS Number | 1027514-11-9 | aablocks.com |

| Molecular Formula | C₁₄H₁₈F₂O₂ | aablocks.com |

| Molecular Weight | 256.29 g/mol | |

For context, the properties of the parent compound, Ethyl difluoroacetate (B1230586), are well-documented and provide a useful reference.

Interactive Data Table: Properties of Ethyl difluoroacetate

| Property | Value | Source |

|---|---|---|

| CAS Number | 454-31-9 | sigmaaldrich.comnih.gov |

| Molecular Formula | C₄H₆F₂O₂ | sigmaaldrich.comnih.gov |

| Molecular Weight | 124.09 g/mol | sigmaaldrich.comnih.gov |

| Boiling Point | 99.2 °C | sigmaaldrich.com |

| Density | 1.18 g/mL at 25 °C | sigmaaldrich.com |

| Refractive Index | n20/D 1.347 | sigmaaldrich.com |

Synthesis and Reaction Mechanisms

While a specific, dedicated synthesis for Ethyl (4-butylphenyl)difluoroacetate is not extensively published, its structure suggests a plausible and efficient formation through modern cross-coupling methodologies. A prominent strategy for synthesizing aryl-difluoroacetate esters involves the synergistic combination of photoredox and copper catalysis. nih.gov

This reaction would likely proceed via the coupling of two key precursors:

4-Butylphenylboronic acid: An organoboron compound that serves as the source of the substituted aromatic ring.

An ethyl bromodifluoroacetate or similar difluoroacetate (B1230586) radical precursor: This provides the ethyl difluoroacetate moiety.

The general mechanism for such a photoredox/copper dual-catalyzed reaction involves the generation of a difluoroacetate radical from the precursor, which then engages with a copper catalyst and the arylboronic acid to form the new carbon-carbon bond, yielding the final Ethyl (4-butylphenyl)difluoroacetate product. nih.gov This method is valued for its mild reaction conditions and tolerance of various functional groups, making it a powerful tool for creating diverse libraries of fluorinated compounds. nih.gov

Applications in Academic Research

Electronic Structure and Bonding Analysis of Fluorinated Esters

The introduction of fluorine atoms into an organic molecule profoundly alters its electronic properties. In fluorinated esters, the high electronegativity of fluorine creates a strong polarization of the carbon-fluorine (C-F) bond, resulting in a significant partial positive charge on the carbon atom (Cδ+) and a partial negative charge on the fluorine atom (Fδ-). rsc.org This strong C-F bond, with a bond dissociation energy up to 130 kcal/mol, contributes to the metabolic stability often seen in fluorinated compounds. rsc.org

Computational studies show that fluorine substitution typically lowers the energy levels of both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). rsc.org This modification affects the molecule's reactivity and electronic properties, making it more resistant to oxidative degradation. rsc.org

Beyond the covalent C-F bond, weaker intermolecular and intramolecular interactions play a critical role in the supramolecular organization of fluorinated compounds. rsc.org Theoretical charge density analyses have characterized interactions such as C–F···H–C and C–F···F–C as closed-shell type interactions, which are crucial in guiding crystal structures. rsc.org

Table 1: Key Electronic and Bonding Properties of Fluorinated Esters

| Property | Description | Impact on Ethyl (4-Butylphenyl)difluoroacetate |

| C-F Bond Polarization | The high electronegativity of fluorine induces a strong dipole moment in the C-F bond. rsc.org | Enhances the electrophilic character of the α-carbon and influences intermolecular interactions. |

| Frontier Orbitals (HOMO/LUMO) | Fluorination generally lowers the energy of both HOMO and LUMO levels. rsc.org | Increases electrochemical stability and modifies reactivity compared to non-fluorinated analogs. |

| Hydrogen Bonding | The difluoromethyl (CF₂H) group can act as a hydrogen bond donor. rsc.org | Can lead to specific intramolecular conformations and intermolecular crystal packing arrangements. |

| Dipole-Dipole Interactions | The polarized C-F bonds contribute to the overall molecular dipole moment. | Influences solubility, boiling point, and interactions with polar solvents and other molecules. |

Conformational Analysis and Rotational Isomerism of Difluoroacetates

The flexibility of the ester group and the attached alkyl and aryl chains in Ethyl (4-Butylphenyl)difluoroacetate allows for the existence of multiple rotational isomers, or conformers. Computational conformational analysis is used to identify the most stable geometries and the energy barriers for rotation around key single bonds, such as the C-C and C-O bonds of the ester moiety.

Studies on simpler analogs like ethyl fluoroacetate (B1212596) and ethyl azidoformate have shown that esters typically exist as a mixture of conformers. ukm.myiaea.org For instance, rotation around the ester C-O bond often leads to syn and anti conformers with distinct energies and populations. The presence of the bulky butylphenyl group and the difluoroacetate moiety introduces further complexity.

The relative stability of these conformers is determined by a balance of steric hindrance and electronic interactions, such as dipole-dipole repulsion and potential intramolecular hydrogen bonds involving the CF₂H group. rsc.org Furthermore, the surrounding environment can play a role, as solvation effects can stabilize conformers that might be less favorable in the gas phase. nih.gov

Table 2: Hypothetical Stable Conformers of Ethyl (4-Butylphenyl)difluoroacetate

| Conformer | Dihedral Angle (O=C-O-C) | Key Feature | Relative Energy (Calculated) |

| Syn-periplanar (Z) | ~0° | The most common and generally most stable ester conformation. | 0.0 kcal/mol (Reference) |

| Anti-periplanar (E) | ~180° | Generally higher in energy due to less favorable orbital overlap. | +4-6 kcal/mol |

| Gauche (Aryl Rotation) | Variable | Rotation of the 4-butylphenyl group relative to the ester plane. | +1-3 kcal/mol |

| Gauche (Butyl Rotation) | Variable | Different rotational conformers of the n-butyl chain. | +0.5-2 kcal/mol |

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is an indispensable tool for mapping the intricate pathways of chemical reactions. By calculating the potential energy surface, researchers can identify reactants, products, intermediates, and the transition states that connect them, providing a detailed picture of the reaction mechanism. nih.gov

For reactions involving difluoroacetates, such as hydrolysis, esterification, or cross-coupling reactions, computational approaches like Density Functional Theory (DFT) can be used to locate the transition state structures. nih.gov The transition state represents the highest energy point along the reaction coordinate, and its structure reveals the critical bond-forming and bond-breaking events. nih.gov

The energy difference between the reactants and the transition state defines the activation energy barrier, which is a key determinant of the reaction rate. Computational studies on related reactions have successfully modeled these energy profiles, showing how different substituents or catalysts can alter the barrier height and, consequently, the reaction outcome. rsc.org

Beyond the energy profile, computational methods provide quantitative thermodynamic and kinetic data. nih.gov Thermodynamic properties such as the enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) of a reaction can be calculated to determine its feasibility and the position of chemical equilibrium.

Kinetic parameters, primarily the activation energy (Ea), are computed to understand the reaction rate. nih.gov These calculations can explain experimental observations, such as product yields and selectivity, by comparing the activation barriers of competing reaction pathways. nih.gov For instance, a comparison of the energy barriers for a radical versus a heterolytic pathway can definitively establish the operative mechanism. nih.gov

Table 3: Representative Computed Data for a Hypothetical Hydrolysis Reaction

| Parameter | Description | Typical Computed Value | Significance |

| ΔEa (Activation Energy) | Energy barrier for the rate-determining step. | 15-25 kcal/mol | Determines the reaction rate; a lower value means a faster reaction. |

| ΔGrxn (Gibbs Free Energy of Reaction) | Overall energy change from reactants to products. | < 0 kcal/mol | Indicates a spontaneous (favorable) reaction. |

| Keq (Equilibrium Constant) | Ratio of products to reactants at equilibrium. | > 1 | Calculated from ΔGrxn, indicates the extent of reaction. |

| TS Vibrational Frequency | Imaginary frequency of the transition state. | > 150i cm⁻¹ | Confirms the structure as a true first-order saddle point (transition state). |

Molecular Dynamics Simulations for Fluorinated Compounds

While quantum chemistry calculations focus on static structures and energy points, molecular dynamics (MD) simulations provide a view of the dynamic evolution of a molecular system over time. nih.gov MD simulations are particularly useful for studying the behavior of molecules in condensed phases, such as in solution or as part of a larger assembly. acs.org

For fluorinated compounds, MD simulations can reveal how the molecule moves, flexes, and interacts with its neighbors. Studies on fluorinated esters used as electrolyte additives have demonstrated the power of MD in understanding solvation structures, the coordination of ions, and the residence time of solvent molecules around a central ion. acs.orgacs.org These simulations have shown that even as a minor component, a fluorinated ester can significantly alter the solvation shell due to its unique coordination ability. acs.org MD can also be used to assess the stability of a fluorinated ligand within a protein binding site, providing insights into its potential biological activity. researchgate.net

Solvation Effects and Intermolecular Interactions

The way a molecule interacts with its solvent and with other molecules is fundamental to its chemical and physical properties. Fluorinated compounds often exhibit distinct solvation behavior. For example, classical molecular dynamics simulations have shown that the weak coordination ability of fluorinated esters can facilitate the participation of anions in the solvation shell of a lithium ion in an electrolyte, which can be beneficial for battery performance. acs.org

Intermolecular interactions involving fluorine are a subject of intense study. In the solid state, the crystal structure of materials containing difluoroacetate ligands is heavily influenced by a network of non-covalent interactions. acs.orgacs.org These include:

Hydrogen Bonds: The acidic proton of the difluoromethyl group (CF₂H) can act as a donor in hydrogen bonds. rsc.org

Van der Waals Interactions: These forces are critical for the stacking of molecular layers in crystals. acs.org

Dipole-Dipole Interactions: The highly polarized C-F bonds lead to significant dipole moments that orient molecules.

Computational analyses and protein-ligand docking simulations further clarify these interactions, suggesting that the catalytic mechanisms for processes like the defluorination of fluoroacetate and difluoroacetate are similar, involving precise interactions within an enzyme's active site. nih.gov The unique properties of fluorinated solvents themselves, such as their ability to promote challenging chemical reactions, are also an area of active investigation. rsc.org

Advanced Analytical Techniques for Characterization and Mechanistic Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic and Conformational Insights

NMR spectroscopy stands as a cornerstone technique for the detailed molecular-level investigation of fluorinated organic compounds. Its application extends from routine structural verification to complex mechanistic and dynamic studies.

Application of ¹H and ¹³C NMR for Structural Elucidation of Reaction Products

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental tools for the structural elucidation of "Ethyl (4-butylphenyl)difluoroacetate." These techniques provide a complete map of the hydrogen and carbon framework of the molecule.

In ¹H NMR, the spectrum would display distinct signals corresponding to the ethyl ester, the n-butyl chain, and the para-substituted aromatic ring. The ethyl group would present as a triplet for the methyl protons (CH₃) and a quartet for the methylene (B1212753) protons (OCH₂), a result of spin-spin coupling. The n-butyl group would show a series of multiplets for its four distinct methylene groups and a terminal methyl group. The aromatic protons would appear as two doublets in the aromatic region, characteristic of a 1,4-disubstituted benzene (B151609) ring.

¹³C NMR provides complementary information, showing a signal for each unique carbon atom in the molecule. Key signals would include the carbonyl carbon of the ester, the difluoromethyl carbon (split by the two fluorine atoms), and distinct peaks for the aromatic carbons and the alkyl chains. The precise chemical shifts and coupling patterns in both ¹H and ¹³C spectra are used to confirm the successful synthesis and purity of the final product.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for Ethyl (4-butylphenyl)difluoroacetate

| Assignment | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) |

| Ethyl CH₃ | ~1.3 (triplet) | ~14 |

| Ethyl OCH₂ | ~4.3 (quartet) | ~62 |

| Butyl CH₃ | ~0.9 (triplet) | ~14 |

| Butyl CH₂ | ~1.3-1.6 (multiplets) | ~22, ~33 |

| Butyl Ar-CH₂ | ~2.6 (triplet) | ~35 |

| Aromatic CH | ~7.2-7.5 (two doublets) | ~128, ~129 |

| Aromatic C-Butyl | ~145 | ~145 |

| Aromatic C-CF₂ | ~130 | ~130 |

| CF₂H | ~6.5 (triplet, JHF ≈ 50-60 Hz) | ~115 (triplet, JCF ≈ 240-250 Hz) |

| C=O | N/A | ~165 (triplet, JCCF ≈ 30-40 Hz) |

¹⁹F NMR for Fluorine Environment Analysis and Reaction Monitoring

Fluorine-19 (¹⁹F) NMR is an exceptionally powerful and sensitive technique for analyzing organofluorine compounds like "Ethyl (4-butylphenyl)difluoroacetate". youtube.comnih.gov The ¹⁹F nucleus boasts 100% natural abundance and a high gyromagnetic ratio, making it highly sensitive for NMR detection without the need for isotopic enrichment. youtube.com A significant advantage is the absence of background signals in most biological or chemical systems, as endogenous fluorinated compounds are rare. nih.gov

For "Ethyl (4-butylphenyl)difluoroacetate," the ¹⁹F NMR spectrum would provide a clear signal for the two equivalent fluorine atoms of the difluoroacetate (B1230586) group. The chemical shift of this signal gives precise information about the electronic environment of the fluorine atoms. Furthermore, coupling to the adjacent proton (¹H) would split this signal into a doublet, and the magnitude of the coupling constant (JFH) provides further structural confirmation.

Beyond static structural analysis, ¹⁹F NMR is invaluable for real-time reaction monitoring. youtube.com It can be used to track the progress of fluorination reactions, observe the formation of intermediates, and determine reaction kinetics. nih.govresearchgate.net This capability allows for the precise optimization of reaction conditions to maximize yield and minimize byproducts. youtube.comudel.edu

2D NMR Techniques for Connectivity and Dynamics

Two-dimensional (2D) NMR techniques are employed to unravel complex structural connectivities and study molecular dynamics. For "Ethyl (4-butylphenyl)difluoroacetate," experiments like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) would establish correlations between directly bonded and long-range coupled ¹H and ¹³C nuclei, respectively.

More advanced, fluorine-centric 2D NMR experiments can be used to map the interactions between fluorine, carbon, and hydrogen. whitman.edu For instance, an HCF (¹H-¹³C-¹⁹F) correlation experiment can unambiguously link the difluoromethyl proton, carbon, and fluorine atoms within the same experiment. whitman.edu Other techniques, such as the FESTA family of experiments, provide clear correlations between ¹H and ¹⁹F chemical shifts and their coupling constants. nih.gov These methods are crucial for confirming the exact placement of the fluorine atoms and for assigning all signals in complex molecules or reaction mixtures without requiring separation. nih.govresearchgate.net

Vibrational Spectroscopy (IR, Raman) for Conformational Studies

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides detailed information about the functional groups and conformational properties of a molecule. nih.govyoutube.com These two methods are complementary, as some molecular vibrations may be strong in IR and weak or absent in Raman, and vice versa. youtube.com

For "Ethyl (4-butylphenyl)difluoroacetate," the most prominent feature in the IR spectrum is the strong absorption band of the ester carbonyl (C=O) stretch. For aromatic esters, this peak typically appears around 1715-1730 cm⁻¹. libretexts.orgrsc.org Other key bands include the C-O stretching vibrations of the ester group, which appear as two strong absorptions in the 1300-1100 cm⁻¹ region. rsc.org The spectrum would also show C-H stretching vibrations from the alkyl and aromatic portions of the molecule just below and above 3000 cm⁻¹, respectively, and characteristic aromatic C=C skeletal vibrations in the 1600-1450 cm⁻¹ range. nih.gov

Raman spectroscopy is particularly effective for observing the symmetric vibrations of the aromatic ring and the C-C backbone of the alkyl chains. nist.gov While the C=O stretch is also visible in Raman spectra, it is typically less intense than in IR. Conformational changes in the butyl chain or rotations around the ester linkage can lead to subtle shifts in the positions and intensities of vibrational bands, making these techniques useful for studying the molecule's preferred shapes in different states.

Table 2: Characteristic IR and Raman Vibrational Frequencies for Ethyl (4-butylphenyl)difluoroacetate

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) | Typical Intensity (Raman) |

| C-H Stretch (Aromatic) | Ar-H | 3100-3000 | Medium-Weak | Medium-Strong |

| C-H Stretch (Aliphatic) | C-H | 3000-2850 | Strong | Medium |

| C=O Stretch | Ester Carbonyl | 1730-1715 | Very Strong | Medium |

| C=C Stretch | Aromatic Ring | 1610-1580, 1510-1450 | Medium-Strong | Strong |

| C-F Stretch | Difluoromethyl | 1150-1050 | Strong | Weak |

| C-O-C Stretch (Asymmetric) | Ester | 1300-1250 | Strong | Medium |

| C-O-C Stretch (Symmetric) | Ester | 1150-1100 | Strong | Medium |

Mass Spectrometry for Reaction Intermediate Identification

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. udel.edu For mechanistic studies, MS is critical for identifying transient reaction intermediates and byproducts.

In the electron ionization (EI) mass spectrum of "Ethyl (4-butylphenyl)difluoroacetate," a prominent molecular ion peak ([M]⁺) would be expected due to the stabilizing effect of the aromatic ring. youtube.comwhitman.edu The fragmentation pattern would provide a structural fingerprint of the molecule. Common fragmentation pathways for aromatic esters include:

Alpha-cleavage: Loss of the ethoxy radical (•OCH₂CH₃) to form a stable acylium ion, [4-butylphenyl-CF₂CO]⁺. This is often a major fragmentation pathway for esters. udel.eduwhitman.edu

Loss of the Alkoxy Group: Cleavage of the C-O bond can lead to the formation of the [4-butylbenzoyl-difluoro] cation.

Fragmentation of the Butyl Chain: Cleavage within the butyl group, particularly the loss of a propyl radical to form a benzylic cation, is a common pathway for alkyl-substituted aromatic compounds.

McLafferty Rearrangement: While less common for aromatic esters without appropriate gamma-hydrogens relative to the carbonyl, related rearrangements can sometimes be observed. whitman.edu

By coupling a gas chromatograph to a mass spectrometer (GC-MS), complex reaction mixtures can be separated and each component analyzed, allowing for the identification of starting materials, intermediates, and final products, thereby providing deep insight into the reaction mechanism. rsc.org

X-ray Crystallography for Solid-State Structural Elucidation of Derivatives

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. While obtaining suitable single crystals of the parent compound, "Ethyl (4-butylphenyl)difluoroacetate," which is likely an oil at room temperature, may be challenging, the technique can be applied to solid derivatives.

A successful crystallographic analysis of a derivative provides unambiguous data on bond lengths, bond angles, and torsional angles. acs.orgrsc.org This information reveals the molecule's exact conformation in the crystal lattice, including the orientation of the butyl chain, the planarity of the aromatic ring, and the geometry of the difluoroacetate group. Such structural data is invaluable for understanding intermolecular interactions like hydrogen bonding or π-stacking, which govern the packing of molecules in the solid state. nih.gov For fluorinated compounds, crystallography can reveal details about fluorine's role in these interactions, which is of significant interest in materials science and medicinal chemistry. docbrown.infowikipedia.org

Research on Derivatives and Analogues of Ethyl 4 Butylphenyl Difluoroacetate

Design and Synthesis of Structurally Related Fluorinated Phenyl Acetates

The design of analogues of Ethyl (4-Butylphenyl)difluoroacetate often involves modifying the phenyl ring, the ester group, or the difluoroacetate (B1230586) moiety to modulate physicochemical properties. The synthesis of these compounds typically follows multi-step reaction sequences.

A common synthetic route for fluorine-containing phenyl acetate (B1210297) derivatives begins with commercially available phenols. nih.govresearchgate.net For instance, a four-step reaction pathway can be employed:

Phenols and glyoxylic acid are reacted to form 2-hydroxy-phenyl acetic acid derivatives. nih.gov

The hydroxyl group is then reduced, for example, using stannous chloride, to yield the corresponding phenyl acetic acid derivatives. nih.gov

These acids are subsequently esterified with various alcohols. nih.gov

Finally, further functionalization, such as reaction with 2-chloro-N,N-diethylacetamide, yields the target fluorinated phenyl acetate derivatives. nih.govplos.org

Another approach involves the Reformatsky reaction, using reagents like ethyl 2-bromo-2,2-difluoroacetate with zinc to introduce the difluoroacetate group. mdpi.com Alkylation with ethyl 2-bromo-2,2-difluoroacetate is also a viable method for fluorination. mdpi.com The synthesis of α,α-difluoro-α-(aryloxy)acetic acid derivatives, which are closely related analogues, has also been described, providing building blocks for further modification. acs.orgacs.org

The synthesis of fluorinated phenol (B47542) derivatives, which can serve as precursors, may involve a Suzuki-Miyaura reaction to couple a boronic ester with a suitable bromide, followed by other functional group manipulations. nih.gov For example, the synthesis of N-(2,4-Difluoro-phenyl)-2-(3-morpholin-4-yl-phenoxy)-acetamide derivatives starts with the reaction of 2,4-Difluoro-aniline with chloroacetyl chloride. jetir.org The resulting intermediate is then condensed with a substituted phenol to yield the final product. jetir.org

Table 1: Synthetic Strategies for Fluorinated Phenyl Acetate Derivatives

| Starting Material | Key Reagents | Intermediate Product | Final Product Type | Reference |

|---|---|---|---|---|

| Phenols, Glyoxylic acid | SnCl₂, Various Alcohols, 2-chloro-N,N-diethylacetamide | Phenyl acetic acid esters | Fluorinated Phenyl Acetates | nih.gov |

| Alkyne | Ethyl 2-bromo-2,2-difluoroacetate, Zinc | Organozinc reagent | Difluorinated esters | mdpi.com |

| Fluoro-bromobenzene | Benzyl alcohol, Pinacolborane, Benzyl bromide | Boronic esters | Fluorinated Phenol Derivatives | nih.gov |

| 2,4-Difluoro-aniline | Chloroacetyl chloride, 3-morpholinophenol | 2-Chloro-N-(2,4-difluoro-phenyl)-acetamide | N-Aryl-phenoxy-acetamide Derivatives | jetir.org |

Comparative Reactivity Studies of Difluoroacetate Derivatives

The reactivity of difluoroacetate derivatives is a key factor influencing their synthetic utility and potential applications. Comparative studies often focus on the ease of functionalization and the stability of different analogues. For instance, the reactivity of activated esters, such as 4-nitrophenyl (PNP) and 2,3,5,6-tetrafluorophenyl (TFP) esters, has been compared for acylation reactions in the context of radiolabelling. nih.gov Studies have shown that PNP esters can be more stable and provide better acylation kinetics under direct radiofluorination conditions compared to their TFP counterparts. nih.gov

The reactivity of the difluoroacetate group itself is also a subject of investigation. Research on α,α-difluoro-α-(aryloxy)acetic acids has shown that these molecules can undergo post-fluorination functionalization, including coupling processes and protodecarboxylation, demonstrating the synthetic versatility of the difluoroacetate moiety. acs.orgacs.org The nature of the substituent on the phenyl ring and the type of ester group can influence the reactivity of the molecule in subsequent reactions.

A kinetic reactivity scale for various electrophilic N-F fluorinating reagents, which are used to synthesize these compounds, has been established. rsc.orgrsc.org This scale, spanning eight orders of magnitude, helps in selecting the appropriate reagent for a desired transformation based on quantitative rate constants. rsc.orgrsc.org The reactivity of these N-F reagents, such as Selectfluor™ and N-fluoropyridinium salts, has been systematically compared against a series of standard nucleophiles. rsc.orgacs.org These studies reveal that the fluorination reactions typically proceed via a direct attack of the nucleophile on the fluorine atom. acs.org

Table 2: Comparative Reactivity of Activated Esters for Acylation

| Activated Ester Type | Key Findings | Application Context | Reference |

|---|---|---|---|

| 4-nitrophenyl (PNP) | Favorable stability and acylation kinetics | Indirect Radiofluorination | nih.gov |

| 2,3,5,6-tetrafluorophenyl (TFP) | Less tolerable of direct radiofluorination conditions | Indirect Radiofluorination | nih.gov |

Structure-Reactivity Relationships in Fluorinated Esters

Understanding the relationship between the molecular structure of fluorinated esters and their chemical reactivity (a key aspect of structure-activity relationships, SAR) is crucial for designing new compounds with specific properties. The introduction of fluorine atoms significantly alters a molecule's electronic properties, which in turn affects its reactivity. researchgate.net

Studies on fluorinated carboxylic acid bioisosteres, including alcohols and phenols, demonstrate that fluorination significantly lowers the acidity (increases pKa) while concurrently increasing lipophilicity (logD7.4) and permeability. nih.govescholarship.org This change in acidity directly impacts the reactivity of nearby functional groups. For example, the electron-withdrawing nature of the difluoromethyl group influences the electrophilicity of the ester's carbonyl carbon.

Research has unveiled specific structure-reactivity relationships, such as the effect of α-etherification on the aminolysis of α,α-difluoroacetates. acs.orgacs.org This indicates that the nature of the group attached to the carbon bearing the fluorine atoms has a direct and predictable effect on the ester's susceptibility to nucleophilic attack. Similarly, in studies of fluorinated sialic acid derivatives, modifications at different positions on the sialic acid scaffold (C-5, C-8, C-9) resulted in varied biological activity, which is a direct consequence of altered chemical reactivity and interaction with biological targets. nih.govacs.org Small modifications at the C-5 and C-9 positions were tolerated, whereas the C-8 position was not amenable to change, highlighting a clear structure-activity relationship. nih.govacs.org

Table 3: Effect of Fluorination on Physicochemical Properties

| Structural Change | Effect on Acidity (pKa) | Effect on Lipophilicity (logD) | Impact on Reactivity | Reference |

|---|---|---|---|---|

| Replacement of COOH with fluorinated alcohol/phenol | Decrease (Higher pKa) | Increase | Alters nucleophilicity/electrophilicity of molecule | nih.gov, escholarship.org |

| α-Etherification of difluoroacetate | Modulates susceptibility | Not specified | Affects rate of aminolysis | acs.org, acs.org |

| Modification at C-5, C-9 of fluorinated sialic acid | Not specified | Not specified | Tolerated, maintains or modifies biological activity | nih.gov, acs.org |

| Modification at C-8 of fluorinated sialic acid | Not specified | Not specified | Not tolerated, loss of activity | nih.gov, acs.org |

Stereochemical Control in Analogue Synthesis

When synthesizing analogues of Ethyl (4-Butylphenyl)difluoroacetate that contain chiral centers, controlling the stereochemistry is paramount. Asymmetric synthesis techniques are employed to produce specific stereoisomers, which can have vastly different biological activities.

Several strategies are used to achieve stereochemical control in the synthesis of fluorinated compounds:

Chiral Auxiliaries: A removable chiral group is attached to the substrate to direct the stereochemical outcome of a subsequent reaction. nih.govresearchgate.net For example, Oppolzer's chiral sultam can be used in asymmetric Diels-Alder reactions to control diastereoselectivity. chemrxiv.org

Chiral Catalysts/Reagents: A small amount of a chiral catalyst, such as a cinchona alkaloid or a metal complex with a chiral ligand, is used to induce enantioselectivity. nih.govnih.govresearchgate.net Cinchona alkaloid derivatives have been successfully used to promote the enantioselective electrophilic fluorination of 2-oxo-aldehyde-derived Ugi adducts. nih.govresearchgate.net Similarly, chiral phosphoric acids have been used to catalyze asymmetric Ugi reactions. researchgate.net

Biocatalysis: Enzymes, such as carbonyl reductases from microorganisms like Lactobacillus kefir or Burkholderia gladioli, are used for the highly stereoselective reduction of ketones to produce chiral alcohols. tum.denih.gov This method is effective for producing chiral synthons like ethyl (S)-4-chloro-3-hydroxybutanoate. tum.de

Substrate Control: The existing stereochemistry within a substrate can direct the formation of new stereocenters. This is a key principle in reactions like the asymmetric difluoro-Reformatsky reaction, where chiral substrates can induce stereoselectivity. researchgate.net

These methods allow for the synthesis of optically active organofluorides, including β-fluoroamines and β,β-difluoro-α-amino acid derivatives, which are valuable building blocks for complex molecules. nih.govresearchgate.net The choice of technique depends on the specific target molecule and the desired stereochemical outcome. numberanalytics.com

Table 4: Methods for Stereochemical Control in Fluorinated Analogue Synthesis

| Method | Description | Example Application | Reference |

|---|---|---|---|

| Chiral Auxiliaries | A covalently bonded chiral group directs the reaction. | Asymmetric Diels-Alder using Oppolzer's sultam. | chemrxiv.org |

| Chiral Catalysts | A substoichiometric amount of a chiral molecule promotes the reaction. | Cinchona alkaloid-promoted electrophilic fluorination. | nih.gov, researchgate.net |

| Biocatalysis | Enzymes catalyze stereoselective transformations. | Asymmetric reduction of ethyl 4-chloroacetoacetate using Lactobacillus kefir. | tum.de |

| Asymmetric Reactions | Reactions designed to create a stereocenter with high selectivity. | Asymmetric difluoro-Reformatsky reaction. | researchgate.net |

Emerging Research Directions and Future Perspectives

Development of Sustainable Synthetic Approaches for Fluorinated Compounds

The increasing focus on green chemistry is steering research towards more environmentally benign methods for synthesizing organofluorine compounds. numberanalytics.com Traditional fluorination methods often rely on hazardous reagents and energy-intensive processes, generating significant waste. researchgate.netpharmtech.com The shift towards sustainability aims to mitigate these issues by reducing the use of toxic chemicals, lowering energy consumption, and minimizing waste. numberanalytics.comnih.gov

Key characteristics of these green approaches include:

The use of less toxic and potentially recyclable fluorinating agents. numberanalytics.comnumberanalytics.com

Employing environmentally friendly solvents like water or ionic liquids, or conducting reactions under solvent-free conditions. benthamdirect.com

Improving atom economy and reaction efficiency to reduce waste. numberanalytics.com

Operating under milder reaction conditions to conserve energy. benthamdirect.comnumberanalytics.com

Recent advancements have highlighted several promising strategies. Electrochemical fluorination, for instance, offers a reagent-free method by using electricity to drive the reaction in the presence of a fluoride (B91410) source like Et3N·3HF. numberanalytics.com Photochemical methods, which use light to initiate reactions, also proceed under mild conditions and offer high selectivity. rsc.orgnumberanalytics.com Furthermore, the use of organocatalysts and enzymatic synthesis is gaining traction. benthamdirect.comnih.gov Enzymes, such as fluorinases, can form C-F bonds with high selectivity under mild, biological conditions, representing a highly effective and promising avenue for future research. nih.gov These sustainable practices not only benefit the environment but also enhance the safety and cost-effectiveness of chemical manufacturing. tandfonline.comnumberanalytics.com

Integration with Flow Chemistry and Automation in Difluoroacetate (B1230586) Synthesis

The integration of continuous flow chemistry and automation is set to revolutionize the synthesis of complex molecules, including difluoroacetates. vapourtec.com Flow chemistry, where reactions are run in a continuous stream through a reactor rather than in a traditional batch vessel, offers numerous advantages for fluorination and difluoroacetylation reactions. vapourtec.com

Key Advantages of Flow Chemistry:

Enhanced Safety: Many fluorination reactions are highly exothermic. The high surface-area-to-volume ratio of flow reactors allows for superior heat transfer, enabling precise temperature control and minimizing the risk of runaway reactions. vapourtec.com

Improved Control: Reaction parameters such as temperature, pressure, and residence time (the time reagents spend in the reactor) can be precisely controlled, leading to higher yields and purities. vapourtec.com

Scalability: Scaling up a reaction in a flow system is straightforward—one simply runs the system for a longer duration, avoiding the complex challenges of scaling up batch reactions. numberanalytics.comvapourtec.com

Access to Novel Reactivity: Flow systems can safely handle reactive intermediates and hazardous reagents that are difficult to manage in batch processes, opening up new synthetic possibilities. vapourtec.com

Automation, particularly when combined with flow chemistry, further accelerates research and development. youtube.com High-throughput experimentation (HTE) platforms can perform numerous reactions in parallel to rapidly screen different catalysts, reagents, and conditions, thereby optimizing the synthesis of compounds like Ethyl (4-butylphenyl)difluoroacetate. youtube.com Robotic systems can automate the tedious and repetitive tasks of sample preparation and weighing, increasing precision and allowing researchers to focus on more complex tasks. youtube.com This synergy between flow chemistry and automation promises to make the synthesis of difluoroacetates more efficient, safer, and scalable. numberanalytics.comrsc.org

Exploration of Novel Catalytic Systems for Fluorination Reactions

Catalysis is at the heart of modern organic synthesis, and the development of novel catalytic systems is a primary focus for improving fluorination and difluoroacetylation reactions. Researchers are moving beyond stoichiometric reagents to catalytic approaches that are more efficient and selective. nih.govacs.org

Emerging areas of catalytic research include:

Metal Catalysis: Transition metals like palladium, copper, and nickel are central to many new fluorination methods. nih.govazolifesciences.comrsc.org For instance, palladium-catalyzed cross-coupling reactions have been developed for the formation of C-F bonds, with ligand development being crucial for achieving high efficiency. nih.govmit.edu Copper catalysts have been used to stabilize difluorocarbene species for the synthesis of fluorinated heterocycles. azolifesciences.com

Photoredox Catalysis: This approach uses visible light to initiate reactions via single-electron transfer (SET) pathways. rsc.orgacs.org It has been successfully applied to difluoroacetylation, where a photocatalyst, upon absorbing light, can generate a difluoroacetyl radical from a suitable precursor like ethyl 2-bromo-2,2-difluoroacetate. acs.orgacs.orgnih.gov These reactions often proceed under very mild conditions and show broad functional group tolerance. nih.gov

Electrocatalysis: Electrochemical methods provide a green alternative by using electrical current to drive redox reactions, thus avoiding the need for chemical oxidants or reductants. researchgate.netnih.gov This technique has been applied to the difunctionalization of alkenes, including the synthesis of difluoromethylated compounds. nih.gov

Organocatalysis: The use of small organic molecules as catalysts is another green approach that avoids potentially toxic heavy metals. mdpi.com Chiral isothiourea catalysts, for example, have been used for the enantioselective fluorination of acetic acid derivatives. mdpi.com

These novel catalytic systems are enabling the development of more direct and selective methods for synthesizing complex fluorinated molecules from simple precursors. nih.govrsc.orgmdpi.com

Advanced Theoretical Modeling for Predictive Chemical Research

Computational chemistry has become an indispensable tool for understanding and predicting the outcomes of complex chemical reactions. researchgate.net Advanced theoretical modeling, particularly using Density Functional Theory (DFT), provides deep insights into reaction mechanisms, reactivity, and selectivity in fluorination chemistry. researchgate.nethlrn.de

Applications of theoretical modeling in this field include:

Mechanism Elucidation: Computational studies can map out the entire reaction pathway, identifying transition states and intermediates. This helps researchers understand how a catalyst functions or why a particular regio- or stereoselectivity is observed. researchgate.nethlrn.deyoutube.com For example, DFT calculations have been used to investigate the mechanism of the Simons electrochemical fluorination process. hlrn.decore.ac.uk

Predictive Design: By understanding the factors that control a reaction, chemists can computationally design more efficient catalysts or predict the best substrates for a given reaction. youtube.comnih.gov This structure-based design approach can significantly accelerate the discovery of new reactions and optimize existing ones. nih.govnih.gov

Reaction Discovery: Automated workflows combining metadynamics simulations with DFT calculations are being developed to explore complex reaction networks and discover entirely new chemical transformations. youtube.com

Drug Discovery: Machine learning and deep learning models are being developed to specifically predict how fluorine substitution affects the biological activity of drug candidates, providing a powerful tool for structural optimization in medicinal chemistry. researchgate.net

By integrating these advanced theoretical models with experimental work, researchers can move from a trial-and-error approach to a more rational, predictive methodology for developing the next generation of synthetic methods for compounds like Ethyl (4-butylphenyl)difluoroacetate. researchgate.netyoutube.com

Q & A

Q. What strategies improve selectivity in cross-coupling reactions involving Ethyl (4-Butylphenyl)difluoroacetate?

- Answer : Ligand design (e.g., bulky phosphines) minimizes undesired β-hydride elimination. Solvent screening (e.g., THF vs. DMSO) and temperature control (0–25°C) enhance regioselectivity. In situ monitoring via Raman spectroscopy optimizes reaction progress .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.